molecular formula C24H25N3O6 B2551332 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 887224-63-7

2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2551332
CAS No.: 887224-63-7
M. Wt: 451.479
InChI Key: LOKAMGVKASVZOE-UHFFFAOYSA-N
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Description

2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound that features both benzofuran and pyrimidine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide involves multiple steps. Typically, the synthetic route includes:

  • Formation of the benzofuran derivative.

  • Cyclization to introduce the pyrimidine ring.

  • Subsequent functionalization to attach the acetamide moiety.

Industrial Production Methods

Industrial production of this compound, while less documented, would likely involve optimization of these synthetic steps for scalability. Key factors would include reaction yield, purity, and cost-effectiveness. Process intensification techniques and continuous flow reactors might be utilized to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions including:

  • Oxidation: : Modifying the oxidative state of its functional groups.

  • Reduction: : Especially at the carbonyl groups.

  • Substitution: : On the aromatic rings and acetamide side chain.

Common Reagents and Conditions

  • Oxidation Reagents: : KMnO₄, H₂O₂.

  • Reduction Reagents: : NaBH₄, LiAlH₄.

  • Substitution Reagents: : Halogens, nucleophiles under Lewis acid or base catalysis.

Major Products Formed

Depending on the reaction type:

  • Oxidation: : Conversion of alkyl chains to carboxylic acids.

  • Reduction: : Alcohol formation.

  • Substitution: : Introduction of new functional groups on aromatic rings.

Scientific Research Applications

Chemistry

Used as a precursor or intermediate in the synthesis of other complex organic molecules.

Biology

Investigated for its potential interactions with biological macromolecules.

Medicine

  • Potential pharmacological activity, including enzyme inhibition or receptor modulation.

  • Examined for antimicrobial and anticancer properties.

Industry

  • Employed in material sciences for developing new functional materials.

  • Applied in the synthesis of specialty chemicals and advanced polymers.

Mechanism of Action

  • Molecular Targets: : Interacts with enzymes, proteins, and receptors.

  • Pathways Involved: : Potential inhibition of enzymatic activity or blocking of receptor sites, depending on its structure-activity relationship.

Comparison with Similar Compounds

Unique Features

  • The combination of benzofuran and pyrimidine rings offers a distinctive structural motif that is less common.

  • The specific positioning of functional groups enhances its reactivity and biological activity.

Similar Compounds

  • Other benzofuran-pyrimidine derivatives.

  • Compounds like 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl) derivatives.

  • N-(3,4-dimethoxyphenyl)acetamide analogues.

Properties

CAS No.

887224-63-7

Molecular Formula

C24H25N3O6

Molecular Weight

451.479

IUPAC Name

2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C24H25N3O6/c1-4-5-12-26-23(29)22-21(16-8-6-7-9-17(16)33-22)27(24(26)30)14-20(28)25-15-10-11-18(31-2)19(13-15)32-3/h6-11,13H,4-5,12,14H2,1-3H3,(H,25,28)

InChI Key

LOKAMGVKASVZOE-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC(=O)NC4=CC(=C(C=C4)OC)OC

solubility

not available

Origin of Product

United States

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